REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][cH:7][c:8]([N:11]2[CH2:12][CH2:13][CH:14]([F:17])[CH2:15][CH2:16]2)[cH:9][cH:10]1)=[O:18].[CH3:21][CH2:22][OH:23].[Na+:20].[OH-:19]>>[O:3]=[C:4]([c:5]1[cH:6][cH:7][c:8]([N:11]2[CH2:12][CH2:13][CH:14]([F:17])[CH2:15][CH2:16]2)[cH:9][cH:10]1)[OH:18]
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Name
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CCOC(=O)c1ccc(N2CCC(F)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(N2CCC(F)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(N2CCC(F)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |